molecular formula C18H17N3O4S B5102279 Ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B5102279
M. Wt: 371.4 g/mol
InChI Key: STBWEOKFQRVKCR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (IUPAC name: ethyl 2-[[2-methyl-1-oxoisoquinoline-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate) is a heterocyclic compound featuring a thiazole core fused with an isoquinoline derivative. Its molecular formula is C₁₉H₁₉N₃O₅S, with a molecular weight of 401.4 g/mol . The compound’s structure combines a 4-methyl-substituted thiazole ring, an ethyl ester group, and a 2-methyl-1-oxo-1,2-dihydroisoquinoline moiety.

Properties

IUPAC Name

ethyl 4-methyl-2-[(2-methyl-1-oxoisoquinoline-4-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-4-25-17(24)14-10(2)19-18(26-14)20-15(22)13-9-21(3)16(23)12-8-6-5-7-11(12)13/h5-9H,4H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBWEOKFQRVKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with thioamide derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs primarily differ in the substituents on the thiazole ring, the type of fused aromatic systems (e.g., isoquinoline, quinoline, pyrimidine), and functional groups (e.g., esters, amides). Below is a comparative analysis of key compounds:

Compound Name Structural Features Molecular Weight (g/mol) Reported Biological Activity Unique Aspects
Target Compound Thiazole + 2-methyl-1-oxoisoquinoline + ethyl ester 401.4 Potential enzyme inhibition, anticancer Isoquinoline-thiazole hybrid with methyl substituents enhancing bioactivity
Ethyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate Thiazole + methoxyethyl-substituted isoquinoline 401.4 Antimicrobial, anti-inflammatory Methoxyethyl side chain improves solubility and target binding
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate Thiazole + indole core ~370.4 Anti-inflammatory, antimicrobial Indole substitution alters receptor specificity
Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate Thiazole + cyclopropyl-isoquinoline + isopropyl N/A Anticancer Cyclopropyl group enhances metabolic stability
Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate Thiazole + pyrimidine N/A Antimicrobial Pyrimidine ring introduces π-π stacking interactions
Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate Thiazole + phenylamino group N/A Antitumor Simplified structure with phenylamino group for cytotoxicity

Key Differentiators of the Target Compound

  • Isoquinoline-Thiazole Hybrid: Unlike pyrimidine- or indole-based analogs, the isoquinoline moiety in the target compound provides a rigid planar structure, facilitating intercalation with DNA or enzyme active sites .
  • Methyl Substituents: The 4-methyl group on the thiazole ring and 2-methyl group on the isoquinoline enhance lipophilicity, improving membrane permeability and bioavailability .
  • Ethyl Ester : This group balances solubility and metabolic stability, making the compound suitable for oral administration in preclinical models .

Biological Activity

Ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound contains a thiazole moiety and an isoquinoline derivative, which are known to exhibit diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 318.39 g/mol. Its structure includes functional groups that are pivotal for its biological activity, such as the thiazole ring and the isoquinoline scaffold.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with compounds similar to this compound:

1. Antiviral Activity

Research indicates that derivatives of isoquinoline have shown promising antiviral properties. For instance, tetrahydroisoquinoline derivatives were evaluated for their activity against human coronaviruses, demonstrating potential efficacy against viral replication . The presence of the thiazole group may enhance this activity through mechanisms involving enzyme inhibition or interference with viral entry.

2. Anticancer Properties

Compounds containing thiazole and isoquinoline structures have been investigated for anticancer effects. In vitro studies have demonstrated that certain derivatives exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and others . The mechanism often involves induction of apoptosis or cell cycle arrest.

3. Antimicrobial Effects

The thiazole moiety is frequently associated with antimicrobial activity. Research has shown that compounds with similar structures possess significant antibacterial and antifungal properties, potentially due to their ability to disrupt microbial cell wall synthesis or function .

Case Studies

  • Antiviral Screening : A study on tetrahydroisoquinoline derivatives found that specific modifications led to enhanced antiviral activities against strains of human coronavirus . The structural characteristics of these derivatives were crucial in determining their effectiveness.
  • Cytotoxicity Tests : In a comparative analysis involving various synthesized compounds, this compound was tested against MCF-7 cells. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .

Data Table: Biological Activities

Activity Compound Tested Against Outcome
AntiviralTetrahydroisoquinoline DerivativesHuman Coronavirus strainsSignificant antiviral activity
AnticancerEthyl 4-methyl-2-{[(2-methyl...]}MCF-7 Cell LineDose-dependent cytotoxicity
AntimicrobialThiazole DerivativesVarious Bacterial StrainsEffective against multiple strains

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